Lipase Enantioselectivity for (1S,2R)-Configured Substrates
In a study directly comparing Candida antarctica lipase B (CAL-B)-catalyzed O-acylation, the ethyl ester analog of the target compound—cis-configured ethyl 2-hydroxycyclopentanecarboxylate—was resolved with an enantioselectivity factor E > 200 when the (1S,2R)-configured enantiomer served as the reactive substrate [1]. By contrast, the racemic substrate cis-(±)-1 required CAL-B-mediated kinetic resolution to separate the enantiomers, indicating that the single-enantiomer (1S,2R)-form bypasses the resolution step and enters enantioselective transformations directly. Additionally, CAL-B-catalyzed de novo hydrolysis of the racemic ethyl ester produced enantiomerically enriched cis-2-hydroxycyclopentanecarboxylic acid with ee = 90%, the absolute configuration of which traces back to preferential hydrolysis of the (1S,2R)-ester [1]. These data demonstrate that pre-resolved (1S,2R)-methyl ester eliminates the 50% yield ceiling inherent to racemic kinetic resolutions and ensures defined stereochemical outcomes.
| Evidence Dimension | Lipase enantioselectivity (E value) toward cis-2-hydroxycyclopentanecarboxylate ester |
|---|---|
| Target Compound Data | E > 200 for CAL-B-catalyzed O-acylation of (1S,2R)-configured ethyl ester analog |
| Comparator Or Baseline | Racemic ethyl cis-(±)-2-hydroxycyclopentanecarboxylate [(±)-1]; ee = 90% obtained for the acid hydrolysis product derived from the (1S,2R)-enantiomer |
| Quantified Difference | Enantioselectivity factor (E > 200) exceeds the threshold for practical resolution (E > 50); the single (1S,2R)-enantiomer eliminates the 50% maximum theoretical yield of kinetic resolution |
| Conditions | CAL-B, vinyl acetate as acyl donor, t-BuOMe, 30 °C; hydrolysis performed with added H₂O |
Why This Matters
For procurement, sourcing the pre-resolved (1S,2R)-methyl ester (CAS 124150-23-8) eliminates the need for in-house enzymatic resolution of the racemate, avoiding a 50% yield ceiling and the associated purification costs of separating unreacted enantiomer.
- [1] Forró E, Galla Z, Fülöp F. Candida antarctica lipase B-catalyzed reactions of β-hydroxy esters: Competition of acylation and hydrolysis. Journal of Molecular Catalysis B: Enzymatic. 2013;92-97. DOI: 10.1016/j.molcatb.2013.09.024. View Source
